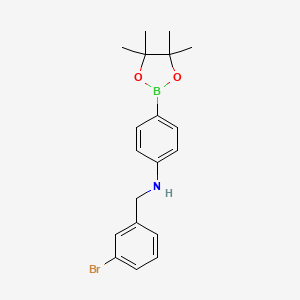

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a 3-bromobenzyl group attached to the nitrogen of a para-boronated aniline. The pinacol boronate group (dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls and pharmaceuticals. The bromine substituent introduces electronic and steric effects, influencing reactivity and selectivity in catalytic transformations .

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BBrNO2/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12,22H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIRXMMVMXNVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H23BBRNO2

- CAS Number : 1312789-54-0

- Molecular Weight : 388.12 g/mol

The presence of the bromobenzyl and dioxaborolane moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer activity of compounds similar to this compound. For instance:

- Cell Line Sensitivity : A study involving various cancer cell lines showed that related compounds exhibited significant growth inhibition. For example, one compound demonstrated a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75 .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to inhibit tubulin polymerization and disrupt mitotic processes. Molecular docking studies indicated efficient binding affinities with tubulin sites .

Study 1: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), several analogs were tested for their anticancer properties against a panel of 58 cancer cell lines at a concentration of . The results indicated that certain derivatives showed superior activity compared to established drugs like imatinib .

| Compound | Cell Line | PGI (%) |

|---|---|---|

| Compound 4i | SNB-75 | 41.25 |

| Compound 4d | UO-31 | 37.17 |

| Compound 4e | UO-31 | 28.47 |

This data illustrates the potential of these compounds in targeting specific cancer types effectively.

Study 2: Molecular Docking Analysis

Molecular docking studies performed on derivatives of this compound revealed high binding affinities to tubulin sites. The docking scores ranged from -6.502 to -8.341 kcal/mol . This suggests that structural modifications can enhance biological activity through improved target interaction.

Additional Biological Activities

Beyond anticancer properties, this compound class has shown promise in various other biological activities:

- Antimicrobial Activity : Compounds exhibiting similar structures have been noted for their antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models.

Comparison with Similar Compounds

Halogen-Substituted Analogs

N-[(3-Chlorophenyl)methyl]-4-(1H-pyrazol-4-yl)aniline ()

- Structure : Chlorine replaces bromine on the benzyl group.

- Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce oxidative addition rates in Pd-catalyzed reactions. However, steric effects dominate in coupling reactions involving bulky ligands.

- Application: Used in synthesizing noncovalent inhibitors targeting viral proteases .

N-Substituent Variations

N,N-Diphenyl-4-boronated aniline ()

- Structure: Diphenylamino group instead of bromobenzyl.

- Electronic Effects: The electron-rich diphenylamino group enhances conjugation, useful in optoelectronic materials (e.g., perovskite solar cells) .

- Synthetic Utility : Purchased pre-synthesized, indicating commercial demand for such derivatives .

Functional Group Modifications

N-(4-Methoxyphenyl)-4-boronated aniline derivatives (Evidences 5, 6, 7)

- Structure : Methoxy groups on the aniline or benzyl moiety.

- Electronic Effects : Methoxy’s electron-donating nature increases boronate reactivity in cross-couplings.

- Applications: Key intermediates in dyes for solar cells (e.g., 9,9-bis(4-diphenylaminophenyl)fluorene derivatives) .

N-(4-Acetamidophenyl)boronate ()

- Structure : Acetamide replaces benzyl.

- Synthetic Challenges: Lower yields (77–93%) due to competing mono- and di-borylation pathways. Requires careful chromatographic purification .

Multi-Boronate Systems

N-Phenyl-4-boronated-N-(4-boronated phenyl)aniline ()

- Structure : Two boronate groups on the aniline ring.

- Reactivity : Dual boronates enable sequential cross-couplings for constructing conjugated systems. Molecular weight (497.24 g/mol) suits it for OLED host materials .

Research Findings and Implications

- Synthetic Yields : Methoxy-substituted derivatives (e.g., ) achieve higher yields (>90%) in Suzuki couplings compared to halogenated analogs due to enhanced boronate activation .

- Regioselectivity : Borylation of acetamides () shows para preference (93% yield), while steric hindrance in bromobenzyl derivatives may favor ortho/meta pathways .

- Commercial Relevance : TCI America’s high-purity derivatives (Evidences 11, 12) underscore industrial demand for tailored boronates in pharmaceuticals and materials science .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Answer:

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed borylation. For example, Wu et al. (2021) synthesized it by coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-bromobenzyl bromide under basic conditions, followed by purification via column chromatography . Key characterization methods include:

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-B bond length: ~1.57 Å, confirming sp² hybridization) .

- Vibrational spectroscopy : IR and Raman spectra identify B-O (∼1,370 cm⁻¹) and C-Br (∼560 cm⁻¹) stretches .

- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.4 ppm) and pinacol methyl groups (δ 1.3 ppm) .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Answer:

The boronic ester moiety enables aryl-aryl bond formation. In cross-coupling, the compound acts as a boronate partner with aryl halides (e.g., bromobenzene) under Pd catalysis (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., Na₂CO₃) in refluxing THF/water (70°C, 12 h). Yields >75% are typical, confirmed by GC-MS or HPLC . Critical parameters :

- Dry solvents : Prevent boronic ester hydrolysis.

- Oxygen-free conditions : Avoid catalyst deactivation.

Advanced: How can researchers resolve contradictions in reported crystal structure data for this compound?

Answer:

Discrepancies in crystallographic parameters (e.g., unit cell dimensions or torsion angles) may arise from polymorphism or solvent inclusion. To resolve:

- Repeat crystallization : Use solvents like DCM/hexane and compare with literature (e.g., Batsanov et al., 2006, report space group P2₁/c) .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) and overlay with experimental data to validate .

- Variable-temperature XRD : Assess thermal expansion effects on lattice parameters .

Advanced: What alternative catalytic systems (beyond Pd) can functionalize this compound?

Answer:

Emergent methods include:

- Copper catalysis : For carbonylative borylamidation (e.g., γ-boryl amide synthesis) using CO gas and alkenes, achieving ~30% yield .

- Electrophotocatalysis : Reductive coupling under light/electricity (e.g., merging Ir(ppy)₃ photocatalysts with −2.5 V potentials for extreme reduction) .

- C–H activation : Direct arylation of heterocycles (e.g., morpholine derivatives) via CsF-mediated borylation .

Table 1 : Comparison of Catalytic Systems

| Method | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 75–85 | Broad substrate scope |

| Copper-catalyzed | CuI/1,10-phen | 30–40 | Access to γ-boryl amides |

| Electrophotocatalysis | Ir(ppy)₃ | 50–60 | Mild conditions, redox neutrality |

Advanced: How does electronic modulation of the aniline group impact photophysical properties?

Answer:

Substituents on the aniline nitrogen (e.g., –OMe, –CF₃) alter conjugation and redox potentials. For example:

- N,N-Dimethyl derivatives : Red-shift absorption (λₐᵦₛ ~350 nm) due to enhanced electron donation .

- Trifluoromethoxy groups : Increase oxidative stability (Eₒₓ = +1.2 V vs. Ag/AgCl) for organic electronics .

Methodological tip : Use cyclic voltammetry (scan rate: 100 mV/s) and TD-DFT to correlate structure with excited-state behavior .

Advanced: What strategies mitigate boronic ester hydrolysis during long-term storage?

Answer:

Hydrolysis to boronic acid (R-B(OH)₂) degrades reactivity. Mitigation strategies:

- Storage : Under argon at −20°C in anhydrous DCM or THF .

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids .

- Quality control : Monitor via ¹¹B NMR (δ ~30 ppm for boronic ester; δ ~18 ppm for boronic acid) .

Advanced: How can computational methods predict regioselectivity in its derivatization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.